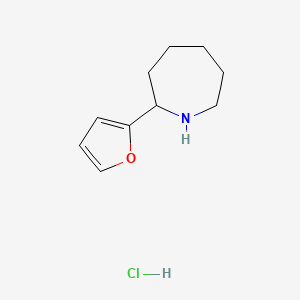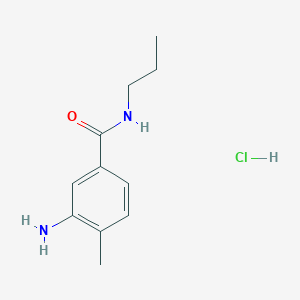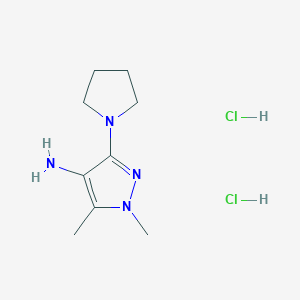
2-(2-Furyl)azepane hydrochloride
Descripción general
Descripción
2-(2-Furyl)azepane hydrochloride is a chemical compound with the molecular formula C10H16ClNO. It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen. The compound is characterized by the presence of a furan ring attached to the azepane structure, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Furyl)azepane hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-furylamine with a suitable alkylating agent to form the azepane ring. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is subsequently treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Furyl)azepane hydrochloride undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The azepane ring can be reduced to form saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Furan derivatives with various functional groups.
Reduction: Saturated azepane derivatives.
Substitution: N-substituted azepane derivatives.
Aplicaciones Científicas De Investigación
2-(2-Furyl)azepane hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(2-Furyl)azepane hydrochloride involves its interaction with specific molecular targets. The furan ring can interact with biological macromolecules, while the azepane ring can modulate the activity of enzymes and receptors. The compound’s effects are mediated through pathways involving oxidative stress, signal transduction, and cellular metabolism.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Furyl)pyrrolidine hydrochloride
- 2-(2-Furyl)piperidine hydrochloride
- 2-(2-Furyl)morpholine hydrochloride
Uniqueness
2-(2-Furyl)azepane hydrochloride is unique due to its seven-membered azepane ring, which imparts distinct chemical and biological properties compared to its five- and six-membered counterparts
Propiedades
IUPAC Name |
2-(furan-2-yl)azepane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-2-5-9(11-7-3-1)10-6-4-8-12-10;/h4,6,8-9,11H,1-3,5,7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFOUQZZPWMUKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(NCC1)C2=CC=CO2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,6-Bis(2,2'-bithiophene-5-yl)-2,5-bis(2-ethylhexyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B3095717.png)

![N1-[4-(Dimethylamino)phenyl]-beta-alaninamide dihydrochloride](/img/structure/B3095730.png)
![[(4-fluorophenyl)(4-pyridinyl)methyl]amine dihydrochloride](/img/structure/B3095745.png)
![[(2,4-Dimethylphenyl)(3-pyridinyl)methyl]amine dihydrochloride](/img/structure/B3095748.png)



![N-[2-(1-Azepanyl)ethyl]-2-propanamine hydrochloride](/img/structure/B3095774.png)
![[(1-Cyclopentyl-3-pyrrolidinyl)methyl]amine dihydrochloride](/img/structure/B3095777.png)

![[(4,5-dimethyl-1H-benzimidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B3095796.png)
![4-(4-Pyridinyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine dihydrate](/img/structure/B3095802.png)
![[(3-methylphenyl)(2-thienyl)methyl]amine hydrochloride](/img/structure/B3095809.png)
